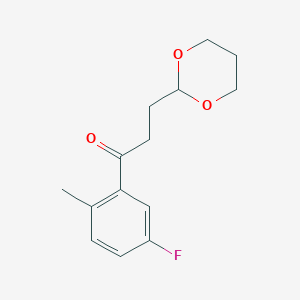
3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a 1,3-dioxane ring, which is a type of acetal, a functional group that features two alkoxy groups connected to the same carbon atom . The 1,3-dioxane ring is a common motif in organic chemistry and is often used as a protecting group for carbonyl compounds during synthesis .
Molecular Structure Analysis
The 1,3-dioxane ring is a six-membered ring with two oxygen atoms and four carbon atoms . The presence of the fluorine atom and the methyl group on the propiophenone moiety could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing a 1,3-dioxane ring can participate in a variety of reactions. For example, the 1,3-dioxane ring can be opened under acidic or basic conditions .Physical And Chemical Properties Analysis
Based on the structure, we can predict that this compound might have moderate polarity due to the presence of the dioxane ring and the carbonyl group . The exact physical and chemical properties would depend on factors like stereochemistry and the position of the functional groups .Wissenschaftliche Forschungsanwendungen
1. Fluorescence and Coordination Characteristics
One research application of related compounds involves studying their fluorescence and coordination characteristics, particularly for selective aluminum (Al³⁺) detection. These compounds, including various ligands similar in structure to 3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone, exhibit substantial changes in UV-visible absorbance upon coordination, with some showing strong fluorescence when coordinated to Al³⁺, which can be useful in biological applications for tracking aluminum ions (Lambert et al., 2000).
2. Synthesis of Novel Compounds
These types of compounds are also involved in the synthesis of novel derivatives with potential biological applications. For instance, reactions with alkyl propiolates have been explored, leading to the formation of unique compounds. This demonstrates the versatility of 3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone in contributing to new chemical entities (Yavari et al., 2006).
3. Role in Nucleoside Analogues
1,3-Dioxan-5-yl pyrimidine nucleoside analogues, which are higher homologues of antiviral and anticancer 1,3-dioxolanes, have been prepared using similar structural compounds. Such analogues are of interest for their potential therapeutic applications, although they have shown varying levels of biological activity (Cadet et al., 1998).
4. Application in Synthesis of Fluorescent Probes
The structural attributes of 3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone and its derivatives lend themselves to the synthesis of fluorescent probes. These probes can be utilized in various scientific applications, such as studying biological systems and detecting specific ions or molecules in complex environments (Gaina et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c1-10-3-4-11(15)9-12(10)13(16)5-6-14-17-7-2-8-18-14/h3-4,9,14H,2,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHOIUILWUZBKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)CCC2OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646010 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone | |
CAS RN |
884504-39-6 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

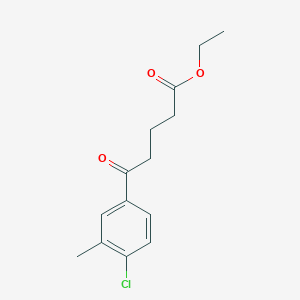

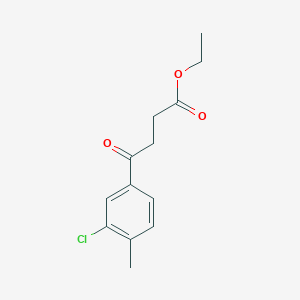

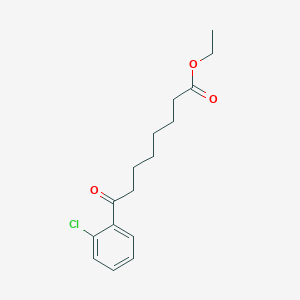
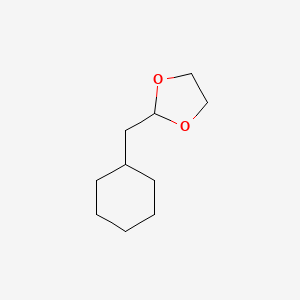
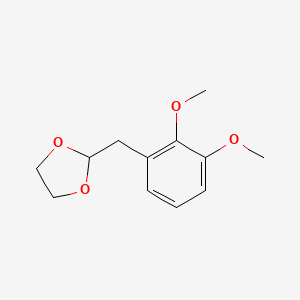

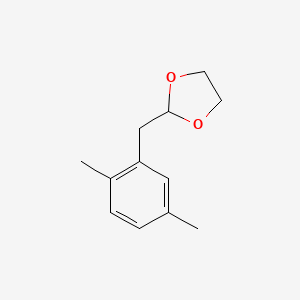
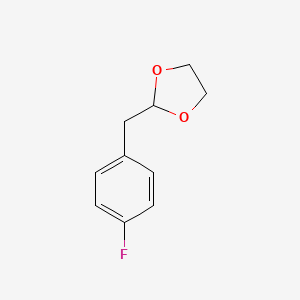
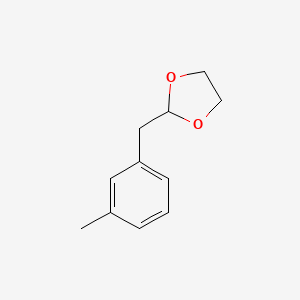
![2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326135.png)
![2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326136.png)
![2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326137.png)